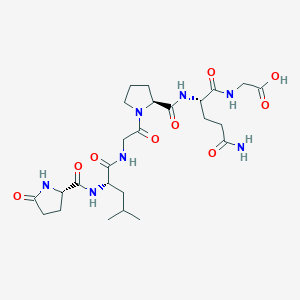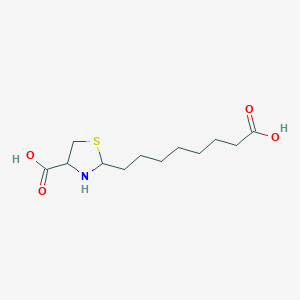![molecular formula C16H15N3O2 B14495010 1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone CAS No. 63193-68-0](/img/structure/B14495010.png)
1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone: is a complex organic compound with a unique structure that includes a triazene group and two benzene rings connected by ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone typically involves the reaction of ethene-1,1,2,2-tetramethylene tetrabromide with hydroxyketone and aldehyde derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone involves its interaction with specific molecular targets and pathways. The triazene group can undergo cleavage to form reactive intermediates that interact with cellular components, leading to various biological effects . These interactions can affect cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(1e)-1-Propene-1,3-diyldibenzene-4,1-diyl]diethanone
- 1,1’-[(1e)-1-Propene-1,3-diyldibenzene-4,1-diyl]diethanone
Uniqueness
1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone is unique due to its triazene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63193-68-0 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
1-[4-[2-(4-acetylphenyl)iminohydrazinyl]phenyl]ethanone |
InChI |
InChI=1S/C16H15N3O2/c1-11(20)13-3-7-15(8-4-13)17-19-18-16-9-5-14(6-10-16)12(2)21/h3-10H,1-2H3,(H,17,18) |
InChI Key |
CWHADDRSYYTDOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NN=NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


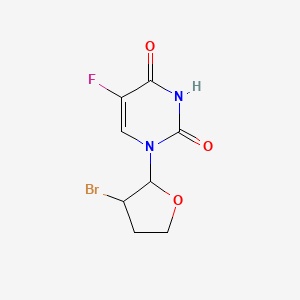
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
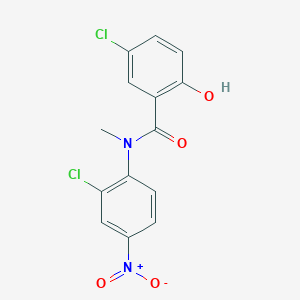
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
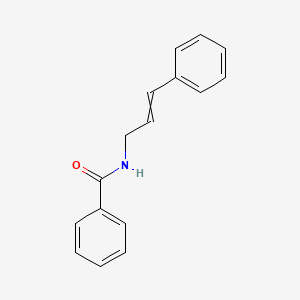

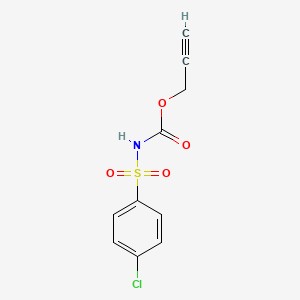
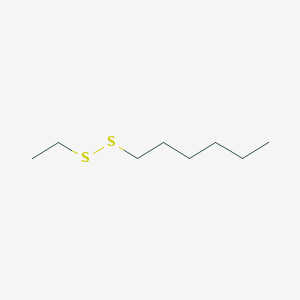
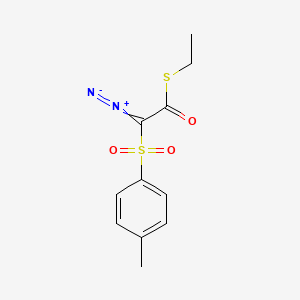
![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)
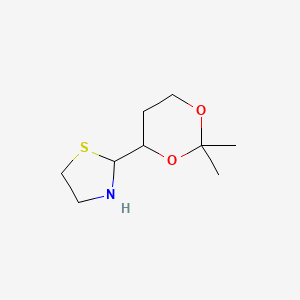
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
